2-(4-fluorophenyl)pyrimidin-5-ol
Description
Pyrimidines are heterocyclic aromatic compounds that serve as critical scaffolds in drug design due to their bioisosteric resemblance to nucleic acid bases. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry to optimize drug-like properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)pyrimidin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)10-12-5-9(14)6-13-10/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDGZALSDBAOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)pyrimidin-5-ol typically involves the reaction of 4-fluoroaniline with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where 4-fluoroaniline reacts with a pyrimidine boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl group at position 5 and fluorine on the phenyl ring participate in nucleophilic and electrophilic substitution reactions.
Table 1: Substitution Reactions of 2-(4-Fluorophenyl)pyrimidin-5-ol
Key Findings :
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The 5-hydroxyl group is readily replaced by chlorine using POCl<sub>3</sub>, forming a reactive intermediate for further derivatization.
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Fluorine on the phenyl ring undergoes substitution with hydroxyl groups under basic conditions .
Oxidation Reactions
The hydroxyl group and pyrimidine ring are susceptible to oxidation.
Table 2: Oxidation Pathways and Products
Mechanistic Insights :
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Oxidation with KMnO<sub>4</sub> converts the 5-hydroxyl group to a ketone, forming pyrimidinone derivatives.
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Hydrogen peroxide in acidic media generates N-oxide species via radical intermediates .
Coupling Reactions
The compound participates in cross-coupling reactions to introduce aryl or alkyl groups.
Table 3: Catalytic Coupling Reactions
Applications :
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Suzuki coupling enables the introduction of electron-rich or -deficient aryl groups at position 5 .
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Buchwald–Hartwig amination facilitates access to bioactive amino-pyrimidine analogues .
Reduction Reactions
The pyrimidine ring undergoes partial or full reduction under specific conditions.
Table 4: Reduction Outcomes
| Reducing Agent | Conditions | Product | Notes | References |
|---|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, 0°C | 5,6-Dihydropyrimidine derivative | Partial ring saturation | |
| H<sub>2</sub>/Pd-C | THF, 50 psi | Hexahydropyrimidine | Full ring saturation |
Selectivity : Partial reduction with NaBH<sub>4</sub> preserves the aromatic fluorophenyl group, while catalytic hydrogenation fully saturates the ring .
Functionalization via Electrophilic Aromatic Substitution
The electron-deficient pyrimidine ring undergoes electrophilic substitution at position 4.
Table 5: Electrophilic Substitution Examples
Limitations : Nitration and chlorination require stringent conditions due to the ring’s electron-withdrawing substituents .
Scientific Research Applications
2-(4-fluorophenyl)pyrimidin-5-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrimidine ring provides a scaffold for further functionalization. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
- Intramolecular N–H⋯N hydrogen bonding stabilizes its conformation, enhancing crystallinity.
- 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol (CAS 1480-92-8): Substituted with a methylsulfanyl group at C2 and a hydroxyl group at C5. The chloro and methylsulfanyl groups contribute to its higher density (1.48 g/cm³) and melting point (241–243°C).
- 5-(2,4-Difluorophenyl)pyrimidin-4-ol (CAS 1055306-32-5): Differs in fluorine substitution (2,4-difluorophenyl vs. 4-fluorophenyl), which may alter electronic effects and binding affinity.
Physicochemical Properties
*Calculated using ChemDraw.
Research Findings and Trends
Crystallography and Conformational Analysis
- The dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for the phenyl group in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) influence molecular packing and intermolecular interactions.
- Weak C–H⋯O and C–H⋯π hydrogen bonds stabilize crystal structures, as observed in fluorinated pyrimidines.
Biological Activity
2-(4-fluorophenyl)pyrimidin-5-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry, emphasizing its anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with a 4-fluorophenyl group, which enhances its biological activity through electronic effects. The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where 4-fluoroaniline reacts with a pyrimidine boronic acid derivative under optimized conditions to achieve high yields and purity.
1. Anti-inflammatory Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that certain derivatives showed potent inhibition of COX-2 activity with IC50 values comparable to celecoxib (IC50 = 0.04 μmol) . This suggests that modifications to the pyrimidine structure can enhance anti-inflammatory efficacy.
Table 1: Inhibition of COX-2 Activity by Pyrimidine Derivatives
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial potential. It has shown activity against various pathogens, suggesting it could serve as a lead compound in developing new antimicrobial agents. The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
3. Anticancer Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent anticancer activity . The mechanism of action appears to involve tubulin destabilization, leading to cell cycle arrest and apoptosis in cancer cells.
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound X | MCF-7 | 10 | Tubulin destabilization |
| Compound Y | MDA-MB-231 | 23 | Cell cycle arrest |
| CA-4 | MCF-7 | 3.9 | Reference compound |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups like fluorine enhances the binding affinity of the compound to its biological targets. Modifications at specific positions on the pyrimidine ring can lead to significant changes in biological activity, making it a valuable scaffold for drug development .
Case Studies
Case Study: Anti-inflammatory Efficacy
In a controlled study using carrageenan-induced paw edema in rats, derivatives of pyrimidine were evaluated for their anti-inflammatory effects. The results demonstrated that certain compounds significantly reduced edema compared to standard anti-inflammatory drugs like indomethacin . This highlights the potential of these compounds in therapeutic applications.
Case Study: Anticancer Potential
A recent investigation into the anticancer properties of pyrimidine derivatives revealed that specific modifications resulted in enhanced potency against breast cancer cell lines. Flow cytometry analysis indicated that treated cells exhibited increased apoptosis rates, confirming the effectiveness of these compounds in targeting cancer cells .
Q & A
Basic: What are the common synthetic routes for 2-(4-fluorophenyl)pyrimidin-5-ol, and how are critical reaction parameters optimized?
The synthesis of this compound typically involves coupling fluorophenyl precursors with pyrimidine derivatives. For example, fluorophenyl groups can be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts . Critical parameters include:
- Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ ensures efficient coupling without excessive costs.
- Solvent choice : Dimethoxyethane (DME) or toluene is preferred for solubility and stability of intermediates.
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Confirm purity using HPLC with UV detection (λ = 254 nm) .
Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
X-ray crystallography provides definitive proof of molecular geometry, particularly for distinguishing regioisomers or confirming substituent positions. For instance, the crystal structure of 2-fluoro-5-(4-fluorophenyl)pyridine (a structural analog) revealed bond angles and torsion angles critical for validating synthetic pathways . Key steps include:
- Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Software like SHELXL refines atomic positions against diffraction data (R-factor < 0.05 for high confidence).
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., O–H···N in pyrimidin-5-ol) that stabilize the crystal lattice .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure, with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR-TK) to assess binding affinity (Kd values via Scatchard plots).
Advanced: How does the fluorophenyl substituent influence the compound’s pharmacokinetic properties?
The 4-fluorophenyl group enhances lipophilicity (logP ↑), improving membrane permeability (Caco-2 assays). However, it may reduce aqueous solubility, necessitating formulation strategies (e.g., PEGylation). Metabolic stability is assessed via:
- Microsomal incubation : Rat liver microsomes + NADPH, analyzed by LC-MS for metabolite identification.
- CYP450 inhibition : Fluorine’s electron-withdrawing effect minimizes CYP3A4/2D6 interactions, reducing drug-drug interaction risks .
Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?
- HPLC-DAD : C18 column, acetonitrile/water (60:40), flow rate 1 mL/min, retention time ~8.2 min.
- LC-MS/MS : ESI+ mode, m/z 219.1 → 123.0 (quantifier ion), with deuterated internal standards for accuracy .
Advanced: How can researchers address contradictions in reported biological activity data for fluorophenyl-pyrimidine derivatives?
Discrepancies often arise from assay conditions or cellular models. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., fixed cell density, serum-free media).
- Orthogonal assays : Validate IL-6 inhibition (ELISA) alongside NF-κB luciferase reporter assays to confirm mechanism .
- Meta-analysis : Compare logD, pKa, and protein binding data across studies to isolate structure-activity trends .
Basic: What safety precautions are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., fluorobenzenes).
- Waste disposal : Segregate halogenated waste for incineration .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
